

Comparative Analysis of ML145: In Vitro vs. In Vivo Potency

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Compound of Interest

Compound Name: ML 145

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35). The information is compiled from publicly available experimental data to facilitate objective evaluation for research and drug development purposes.

Data Presentation: Quantitative Potency of ML145

The following table summarizes the key quantitative data regarding the potency of ML145.

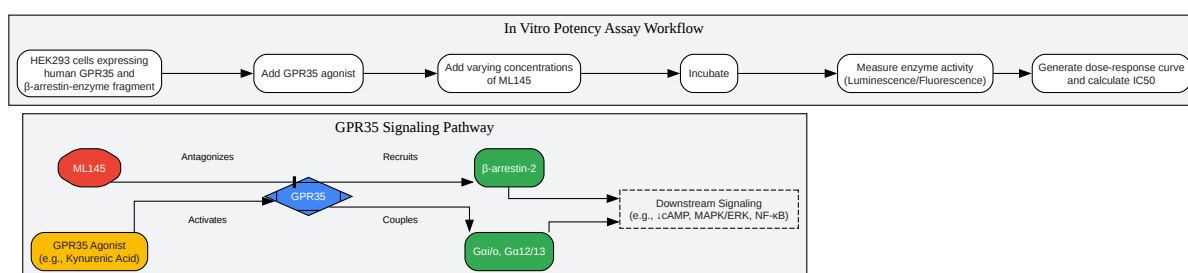
Parameter	Species	Assay Type	Value	Selectivity	Reference
IC50	Human	GPR35 β -arrestin recruitment assay	20.1 nM	>1,000-fold vs GPR55 (IC50 = 21.7 μ M)	[1] [2] [3]
Activity	Rodent	GPR35 functional assays	No significant activity	N/A	[1]

Note: The significant species-selectivity of ML145, with high potency for human GPR35 but negligible activity at rodent orthologs, presents a considerable challenge for in vivo studies in

common preclinical models such as mice and rats.[1] This limitation is critical for the translation of in vitro findings to in vivo efficacy.

Signaling Pathway and Experimental Workflow

To understand the context of ML145's activity, it is crucial to visualize the GPR35 signaling pathway it antagonizes and the typical workflow for assessing its in vitro potency.



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Caption: GPR35 signaling and a typical in vitro assay workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Potency: β -Arrestin Recruitment Assay

This assay is a common method to determine the potency of GPR35 antagonists like ML145 by measuring the inhibition of agonist-induced β -arrestin-2 recruitment to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ML145 against human GPR35.

Materials:

- HEK293 cells stably co-expressing human GPR35 and a β -arrestin-2-enzyme fragment complementation system (e.g., DiscoverX PathHunter).
- Cell culture medium (e.g., DMEM with 10% FBS).
- GPR35 agonist (e.g., kynurenic acid or zaprinast).
- ML145.
- Assay buffer.
- 96- or 384-well white, clear-bottom tissue culture plates.
- Luminometer or fluorescence plate reader.

Procedure:

- Cell Plating: Seed the HEK293 cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of ML145 in assay buffer. Also, prepare a solution of the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Antagonist Incubation: Add the diluted ML145 solutions to the appropriate wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
- Agonist Stimulation: Add the GPR35 agonist solution to all wells except for the negative controls.
- Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for β -arrestin recruitment.

- **Detection:** Add the detection reagents for the enzyme fragment complementation system according to the manufacturer's instructions.
- **Data Acquisition:** Measure the luminescence or fluorescence signal using a plate reader.
- **Data Analysis:** Plot the signal intensity against the logarithm of the ML145 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Due to the species selectivity of ML145, in vivo studies in wild-type rodents are not informative. However, a GPR35 antagonist with rodent activity could be evaluated in a model like DSS-induced colitis, where GPR35 is implicated. The following is a general protocol.

Objective: To evaluate the efficacy of a GPR35 antagonist in a mouse model of inflammatory bowel disease.

Materials:

- Male C57BL/6 mice (8-10 weeks old).
- Dextran sulfate sodium (DSS; 36-50 kDa).
- GPR35 antagonist.
- Vehicle control.
- Animal caging and husbandry supplies.
- Equipment for monitoring body weight, stool consistency, and rectal bleeding.

Procedure:

- **Acclimatization:** Acclimate mice to the facility for at least one week before the start of the experiment.

- Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
- Treatment: Administer the GPR35 antagonist or vehicle control to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the first day of DSS administration.
- Monitoring: Monitor the mice daily for:
 - Body weight.
 - Stool consistency.
 - Presence of blood in the stool (hemocult test).
 - Calculate a Disease Activity Index (DAI) score based on these parameters.
- Termination and Tissue Collection: At the end of the study (e.g., day 7 or 10), euthanize the mice.
- Endpoint Analysis:
 - Measure the length of the colon.
 - Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
 - Perform myeloperoxidase (MPO) assays on colon tissue homogenates to quantify neutrophil infiltration.
 - Measure cytokine levels (e.g., TNF- α , IL-6, IL-1 β) in colon tissue homogenates via ELISA or qPCR.
- Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the treatment and vehicle control groups using appropriate statistical methods.

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